![molecular formula C18H33BrO2Si2 B13694756 1-Bromo-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B13694756.png)
1-Bromo-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-Bromo-1,3-phenylene)bis(oxy)]bis(tert-butyldimethylsilane) is an organosilicon compound that features a brominated phenylene core with two tert-butyldimethylsilane groups attached via oxygen linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Bromo-1,3-phenylene)bis(oxy)]bis(tert-butyldimethylsilane) typically involves the reaction of 5-bromo-1,3-dihydroxybenzene with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
5-Bromo-1,3-dihydroxybenzene+2(tert-butyldimethylsilyl chloride)→[(5-Bromo-1,3-phenylene)bis(oxy)]bis(tert-butyldimethylsilane)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(5-Bromo-1,3-phenylene)bis(oxy)]bis(tert-butyldimethylsilane) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The phenylene ring can be oxidized under specific conditions to introduce additional functional groups.
Hydrolysis: The silyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the silyl groups.
Major Products
Substitution: Products with azide or thiol groups replacing the bromine atom.
Oxidation: Products with additional hydroxyl or carbonyl groups on the phenylene ring.
Hydrolysis: Products with hydroxyl groups replacing the silyl groups.
Scientific Research Applications
[(5-Bromo-1,3-phenylene)bis(oxy)]bis(tert-butyldimethylsilane) has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: Employed as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and polymers with unique properties.
Mechanism of Action
The mechanism of action of [(5-Bromo-1,3-phenylene)bis(oxy)]bis(tert-butyldimethylsilane) depends on the specific application and reaction it is involved in. Generally, the compound can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds. The tert-butyldimethylsilane groups provide steric protection, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- [(5-Bromo-1,3-phenylene)bis(oxy)]dibenzene
- [(5-Bromo-1,3-phenylene)bis(oxy)]bis(tert-butylbenzene)
Uniqueness
[(5-Bromo-1,3-phenylene)bis(oxy)]bis(tert-butyldimethylsilane) is unique due to the presence of tert-butyldimethylsilane groups, which provide steric hindrance and influence the compound’s reactivity. This makes it distinct from other similar compounds that may have different substituents, affecting their chemical behavior and applications.
Properties
IUPAC Name |
[3-bromo-5-[tert-butyl(dimethyl)silyl]oxyphenoxy]-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33BrO2Si2/c1-17(2,3)22(7,8)20-15-11-14(19)12-16(13-15)21-23(9,10)18(4,5)6/h11-13H,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWUNUGBWXDJSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)Br)O[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33BrO2Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
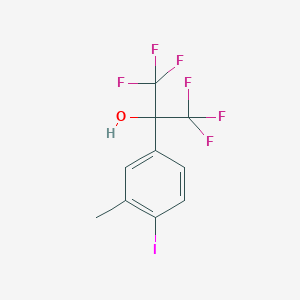

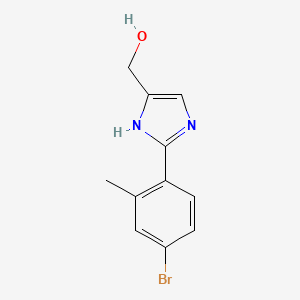
![Ethyl 4-[[4-(3-Fluorophenoxy)phenyl]amino]-6-methyl-2-(methylthio)pyrimidine-5-carboxylate](/img/structure/B13694698.png)
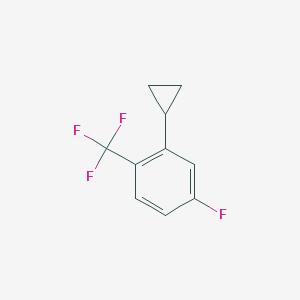
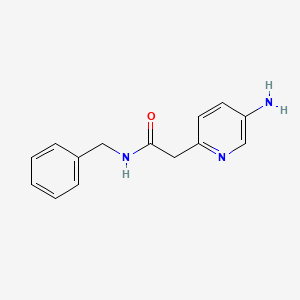
![(E)-N-[4-(Phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide Hydrochloride](/img/structure/B13694723.png)


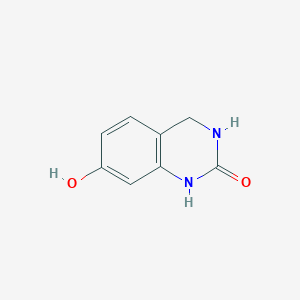

![2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13694765.png)


